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Compound of Interest

Ethyl 6-fluoro-2-methylquinoline-3-
Compound Name:
carboxylate

Cat. No.: B188156

CAS Number: 282540-26-5

This in-depth technical guide provides a thorough overview of Ethyl 6-fluoro-2-
methylquinoline-3-carboxylate, a key intermediate in synthetic organic chemistry. This
document is intended for researchers, scientists, and professionals in the field of drug
development and chemical synthesis.

Chemical and Physical Properties

Ethyl 6-fluoro-2-methylquinoline-3-carboxylate is a solid, heterocyclic compound. While
specific, experimentally determined physical properties like melting and boiling points are not
readily available in the cited literature, data for similar compounds and information from
chemical suppliers provide a basis for its general characteristics.

Table 1: Physicochemical Properties of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b188156?utm_src=pdf-interest
https://www.benchchem.com/product/b188156?utm_src=pdf-body
https://www.benchchem.com/product/b188156?utm_src=pdf-body
https://www.benchchem.com/product/b188156?utm_src=pdf-body
https://www.benchchem.com/product/b188156?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source
CAS Number 282540-26-5 [1]
Molecular Formula C13H12FNO2 [1]
Molecular Weight 233.24 g/mol [1]
Physical Form Solid [1]
Purity Typically =95%

Storage Temperature 2-8 °C

CCOC(=0O)clcc2cc(F)ceec2ncl
SMILES c [1]

1S/C13H12FNO2/c1-3-17-
13(16)11-7-9-6-10(14)4-5-
InChl [1]
12(9)15-8(11)2/h4-7H,3H2,1-

2H3

Synthesis

The synthesis of Ethyl 6-fluoro-2-methylquinoline-3-carboxylate is most effectively achieved
through the Combes quinoline synthesis. This classic reaction involves the acid-catalyzed
condensation of an aniline with a B-dicarbonyl compound. For the target molecule, the likely
precursors are 4-fluoroaniline and ethyl acetoacetate.

Proposed Synthetic Pathway: Combes Reaction

The logical synthetic route involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the
presence of an acid catalyst, followed by cyclization.
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Caption: Proposed Combes synthesis of the target compound.

Detailed Experimental Protocol (Adapted from a similar
synthesis)

While a specific protocol for this exact molecule is not detailed in the searched literature, the
following procedure, adapted from the synthesis of a structurally related quinoline derivative,
provides a robust starting point.

Materials:
e 4-Fluoroaniline
o Ethyl acetoacetate

o Concentrated Sulfuric Acid (H2S0Oa4) or other acid catalyst like polyphosphoric acid
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o Ethanol (for recrystallization)
Procedure:

o Condensation: In a round-bottom flask, combine one equivalent of 4-fluoroaniline with a
slight excess (1.1 to 1.2 equivalents) of ethyl acetoacetate.

e Acid Catalysis and Cyclization: Slowly add a catalytic amount of concentrated sulfuric acid to
the mixture while stirring. The reaction is typically heated to a temperature range of 100-
140°C for several hours. The progress of the reaction should be monitored by Thin Layer
Chromatography (TLC).

o Work-up: After the reaction is complete, the mixture is cooled to room temperature and then
carefully poured into a beaker of ice-water. The acidic solution is then neutralized with a
base, such as sodium carbonate or a dilute sodium hydroxide solution, until a precipitate
forms.

« |solation: The crude product is collected by vacuum filtration and washed with cold water.

 Purification: The crude solid is purified by recrystallization from a suitable solvent, such as
ethanol, to yield the final product, Ethyl 6-fluoro-2-methylquinoline-3-carboxylate.

Spectroscopic Data

Although a publicly available Certificate of Analysis with spectral data was not found, chemical
suppliers like ChemicalBook indicate the availability of such data.[2] Based on the structure
and data for similar compounds, the expected spectral characteristics are as follows:

Table 2: Predicted Spectroscopic Data for Ethyl 6-fluoro-2-methylquinoline-3-carboxylate
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Spectroscopy

Expected Peaks/Signals

1H NMR

- Aromatic protons (multiplets) in the range of
7.0-8.5 ppm. - Ethyl ester protons: a quartet
around 4.4 ppm (CHz) and a triplet around 1.4
ppm (CHs). - Methyl group on the quinoline ring:

a singlet around 2.7 ppm.

13C NMR

- Carbonyl carbon of the ester around 165-170
ppm. - Aromatic carbons in the range of 110-150
ppm. - Carbons of the ethyl group around 60
ppm (CHz) and 14 ppm (CHs). - Methyl group
carbon around 20-25 ppm.

IR (Infrared)

- Strong C=0 stretch from the ester at
approximately 1720-1740 cm~t, - C=C and C=N
stretching vibrations in the aromatic region
(1500-1650 cm™1). - C-F stretch around 1100-
1300 cm~1. - C-H stretches from the alkyl and

aromatic groups.

Mass Spec (MS)

- Molecular ion peak (M*) at m/z = 233.24. -
Fragmentation pattern corresponding to the loss
of the ethoxy group (-OCzHs) and other

fragments of the quinoline core.

Experimental Workflow for Spectroscopic Analysis
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Sample Preparation
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Caption: Workflow for the spectroscopic analysis of the compound.

Biological Activity and Applications

Currently, there is no specific information in the reviewed scientific literature regarding the
biological activity or signaling pathway involvement of Ethyl 6-fluoro-2-methylquinoline-3-
carboxylate itself. However, the quinoline scaffold, particularly fluoroquinolones, is of
significant interest in drug discovery.

Derivatives of 6-fluoroquinoline-3-carboxylic acid have been investigated for a range of
biological activities, including:

» Antimicrobial Activity: Many fluoroquinolone derivatives are potent antibacterial agents.[3]
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o Antitumor Activity: Some novel quinoline analogs have been evaluated for their cytotoxicity
against various cancer cell lines.[4][5]

Given its structure, Ethyl 6-fluoro-2-methylquinoline-3-carboxylate serves as a valuable
building block for the synthesis of more complex molecules with potential therapeutic
applications. Further research is required to elucidate any intrinsic biological properties of this
specific compound.

Logical Relationship in Drug Discovery

Biological Screening Lead Compounds for
(e.g., antimicrobial, antitumor assays) Drug Development

Ethyl 6-fluoro-2-methylquinoline-3-carboxylate Chemical Modification
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Click to download full resolution via product page
Caption: Role as a building block in drug discovery.

Safety Information

Based on supplier safety data sheets, Ethyl 6-fluoro-2-methylquinoline-3-carboxylate is
classified with the GHSO05 pictogram, indicating that it can cause severe skin burns and eye
damage.[1]

Table 3: GHS Hazard Information
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] ] Precautionary
Pictogram Signal Word Hazard Statement
Statements

P280: Wear protective
gloves/protective
clothing/eye
protection/face
protection.
) P305+P351+P338: IF
) H318: Causes serious )
GHSO05 (Corrosion) Danger IN EYES: Rinse
eye damage. ) )
cautiously with water
for several minutes.
Remove contact
lenses, if present and
easy to do. Continue

rinsing.

Conclusion

Ethyl 6-fluoro-2-methylquinoline-3-carboxylate (CAS 282540-26-5) is a valuable chemical
intermediate, particularly in the synthesis of substituted quinolines for potential pharmaceutical
applications. While detailed experimental data on its physical properties and biological activity
are limited in the public domain, its synthesis via the Combes reaction is well-established for
analogous compounds. This guide provides a comprehensive overview of the available
technical information and a framework for its synthesis and characterization, serving as a
valuable resource for researchers in the field. Further investigation into the biological properties
of this compound and its derivatives is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b188156#ethyl-6-fluoro-2-methylquinoline-3-
carboxylate-cas-number-282540-26-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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